1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione 1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15043660
InChI: InChI=1S/C24H25N3O2/c1-15(2)16-7-9-17(10-8-16)27-23(28)13-22(24(27)29)26-12-11-19-18-5-3-4-6-20(18)25-21(19)14-26/h3-10,15,22,25H,11-14H2,1-2H3
SMILES:
Molecular Formula: C24H25N3O2
Molecular Weight: 387.5 g/mol

1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC15043660

Molecular Formula: C24H25N3O2

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione -

Specification

Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
IUPAC Name 1-(4-propan-2-ylphenyl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C24H25N3O2/c1-15(2)16-7-9-17(10-8-16)27-23(28)13-22(24(27)29)26-12-11-19-18-5-3-4-6-20(18)25-21(19)14-26/h3-10,15,22,25H,11-14H2,1-2H3
Standard InChI Key JTCVFMADQAXVLW-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45

Introduction

1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that combines elements of dihydropyrrole and beta-carboline structures. This compound is of interest due to its potential biological activities, particularly in the fields of neuroprotection and psychoactive effects. The beta-carboline moiety is well-known for its diverse biological properties, including interactions with neurotransmitter systems, which may contribute to therapeutic effects in neurological disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include the use of solvents such as acetone or ethanol, with specific temperatures and reaction times to optimize yields. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

Biological Activities and Potential Applications

Compounds related to beta-carbolines are often studied for their neuroprotective and psychoactive properties. This compound may interact with neurotransmitter systems, suggesting potential therapeutic effects in treating neurological disorders. Additionally, derivatives of similar structures have shown anti-inflammatory and antimicrobial activities, indicating a broad spectrum of biological relevance.

Biological ActivityDescription
Neuroprotective EffectsPotential therapeutic effects in neurological disorders
Psychoactive PropertiesInteractions with neurotransmitter systems
Anti-inflammatory ActivityObserved in similar structural derivatives
Antimicrobial ActivityAlso observed in related compounds

Research Findings and Future Directions

Research on this compound highlights its versatility in synthetic organic chemistry and its potential for medicinal applications. Further studies are needed to fully elucidate its pharmacological profile and explore its therapeutic potential. The unique combination of structural elements in this compound may enhance its biological activity compared to other related compounds.

Comparison with Similar Compounds

Similar compounds, such as 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione and (3S)-1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, exhibit distinct biological activities. For example, the former is known for anti-inflammatory properties, while the latter shows neuroprotective effects.

CompoundUnique Features
1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dioneAnti-inflammatory properties
(3S)-1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carbolineNeuroprotective effects
1-(4-bromophenyl)-2,3-dihydroxy-pyrrolePotential antimicrobial activity

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